Marcfortine A

Description

Properties

Molecular Formula |

C28H35N3O4 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione |

InChI |

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26-,27+,28+/m0/s1 |

InChI Key |

KYKUTNUWXQVSSU-ZALBMCOMSA-N |

SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

Isomeric SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34C[C@@]56CN7CCCC[C@]7(C[C@H]5C4(C)C)C(=O)N6C)C |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

Synonyms |

marcfortine A |

Origin of Product |

United States |

Foundational & Exploratory

Marcfortine A: A Technical Guide to a Penicillium roqueforti-Derived Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses. As a member of the paraherquamide (B22789) class of natural products, this compound has garnered interest for its notable biological activities, particularly its anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and characterization, where available, are presented, alongside quantitative data and visualizations of its biosynthetic and signaling pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound was first discovered and isolated, along with its congeners Marcfortine B and C, from Penicillium roqueforti by Polonsky et al. in 1980.[1][2] The structure of this novel alkaloid was elucidated through X-ray analysis, revealing a complex polycyclic architecture.[1][2] P. roqueforti is a well-known fungus used in the production of blue cheeses, but it also produces a diverse array of other secondary metabolites, including roquefortine C, PR toxin, and mycophenolic acid.[3]

Chemical Properties

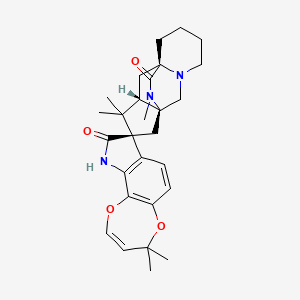

This compound belongs to the family of oxindole (B195798) alkaloids. Its chemical structure is characterized by a spiro-oxindole core and a complex, bridged ring system. While detailed physicochemical properties are not extensively reported in publicly available literature, its structural complexity and alkaloid nature suggest it is a high molecular weight, lipophilic compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅N₃O₄ | [Calculated] |

| Molecular Weight | 477.6 g/mol | [Calculated] |

| Class | Indole Alkaloid | [4] |

| Origin | Penicillium roqueforti | [2] |

Biosynthesis

The biosynthetic pathway of this compound has been investigated, and its molecular precursors have been identified. It is derived from the amino acids L-tryptophan and L-lysine, along with methionine and two isoprene (B109036) units that originate from acetic acid. The pipecolic acid moiety of the molecule is formed from lysine (B10760008) via α-ketoadipate.

The proposed biosynthetic pathway begins with the formation of a diketopiperazine from tryptophan and lysine. This intermediate then undergoes a series of enzymatic modifications, including prenylation (addition of isoprene units), oxidation, and cyclization events to form the complex polycyclic structure of this compound.

Experimental Protocols

Fermentation and Production

While specific yields for this compound are not widely reported, a general approach for the production of secondary metabolites from P. roqueforti can be outlined. For instance, other metabolites like mycophenolic acid have been produced at yields of 0.8 to 4 mg per gram of dry culture.[5][6] Optimization of fermentation conditions, including media composition, pH, and incubation time, can significantly impact the yield of target metabolites.[7]

General Fermentation Protocol:

-

Inoculation: A pure culture of Penicillium roqueforti is used to inoculate a suitable liquid fermentation medium, such as Yeast Extract Sucrose (YES) medium.

-

Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and aeration for a period of several days to weeks.

-

Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and/or the broth are then extracted with an organic solvent (e.g., ethyl acetate, chloroform) to recover the secondary metabolites.

Isolation and Purification

A detailed, step-by-step protocol for the isolation of this compound from the initial 1980 discovery is not fully available in recent literature. However, a general procedure based on the isolation of other mycotoxins from P. roqueforti can be inferred.[8]

General Isolation and Purification Workflow:

-

Crude Extract Preparation: The organic solvent extract from the fermentation is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane (B92381) and methanol/water) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a crystalline solid.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Biological Activity and Mechanism of Action

Anthelmintic Activity

The primary biological activity of interest for this compound and its analogs is their anthelmintic (anti-parasitic worm) effect.[4] Studies have shown that this compound is active against the free-living nematode Caenorhabditis elegans, although it is less potent than the structurally similar compound, paraherquamide A.[4][9] The paraherquamide/marcfortine class of compounds is notable for its broad-spectrum activity, which includes efficacy against nematode strains that have developed resistance to other classes of anthelmintics.[9]

Table 2: Anthelmintic Activity Data (Comparative)

| Compound | Organism | Activity Metric | Value | Reference |

| This compound | C. elegans | Qualitative | Active at high doses | [4][9] |

| Paraherquamide A | C. elegans | Qualitative | More potent than this compound | [4][9] |

| 2-Deoxyparaherquamide | Human nAChR (muscle-type) | IC₅₀ | ~3 µM | [9] |

| 2-Deoxyparaherquamide | Human nAChR (ganglionic) | IC₅₀ | ~9 µM | [9] |

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The mechanism of action for the paraherquamide/marcfortine class of anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[9] These receptors are ligand-gated ion channels crucial for neuromuscular transmission.

In nematodes, acetylcholine (ACh) is a primary excitatory neurotransmitter at the neuromuscular junction. When ACh binds to nAChRs on the muscle cell membrane, it causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the muscle cell membrane, leading to muscle contraction.

This compound and its analogs act as antagonists at these receptors. They bind to the nAChRs but do not activate them, thereby blocking the binding of ACh. This inhibition of cholinergic neuromuscular transmission prevents muscle contraction, resulting in a flaccid paralysis of the worm.[9] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

There are multiple subtypes of nAChRs in nematodes, and paraherquamides have been shown to differentiate between them.[1][10] This suggests a specific interaction with certain receptor subtypes, which could be exploited for the development of more selective and potent anthelmintics.

References

- 1. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of mycophenolic acid by Penicillium roqueforti strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of mycophenolic acid by Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and partial characterization of a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Marcfortine A: A Technical Guide to a Penicillium roqueforti-Derived Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses. As a member of the paraherquamide (B22789) class of natural products, this compound has garnered interest for its notable biological activities, particularly its anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and characterization, where available, are presented, alongside quantitative data and visualizations of its biosynthetic and signaling pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound was first discovered and isolated, along with its congeners Marcfortine B and C, from Penicillium roqueforti by Polonsky et al. in 1980.[1][2] The structure of this novel alkaloid was elucidated through X-ray analysis, revealing a complex polycyclic architecture.[1][2] P. roqueforti is a well-known fungus used in the production of blue cheeses, but it also produces a diverse array of other secondary metabolites, including roquefortine C, PR toxin, and mycophenolic acid.[3]

Chemical Properties

This compound belongs to the family of oxindole (B195798) alkaloids. Its chemical structure is characterized by a spiro-oxindole core and a complex, bridged ring system. While detailed physicochemical properties are not extensively reported in publicly available literature, its structural complexity and alkaloid nature suggest it is a high molecular weight, lipophilic compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅N₃O₄ | [Calculated] |

| Molecular Weight | 477.6 g/mol | [Calculated] |

| Class | Indole Alkaloid | [4] |

| Origin | Penicillium roqueforti | [2] |

Biosynthesis

The biosynthetic pathway of this compound has been investigated, and its molecular precursors have been identified. It is derived from the amino acids L-tryptophan and L-lysine, along with methionine and two isoprene (B109036) units that originate from acetic acid. The pipecolic acid moiety of the molecule is formed from lysine (B10760008) via α-ketoadipate.

The proposed biosynthetic pathway begins with the formation of a diketopiperazine from tryptophan and lysine. This intermediate then undergoes a series of enzymatic modifications, including prenylation (addition of isoprene units), oxidation, and cyclization events to form the complex polycyclic structure of this compound.

Experimental Protocols

Fermentation and Production

While specific yields for this compound are not widely reported, a general approach for the production of secondary metabolites from P. roqueforti can be outlined. For instance, other metabolites like mycophenolic acid have been produced at yields of 0.8 to 4 mg per gram of dry culture.[5][6] Optimization of fermentation conditions, including media composition, pH, and incubation time, can significantly impact the yield of target metabolites.[7]

General Fermentation Protocol:

-

Inoculation: A pure culture of Penicillium roqueforti is used to inoculate a suitable liquid fermentation medium, such as Yeast Extract Sucrose (YES) medium.

-

Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and aeration for a period of several days to weeks.

-

Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and/or the broth are then extracted with an organic solvent (e.g., ethyl acetate, chloroform) to recover the secondary metabolites.

Isolation and Purification

A detailed, step-by-step protocol for the isolation of this compound from the initial 1980 discovery is not fully available in recent literature. However, a general procedure based on the isolation of other mycotoxins from P. roqueforti can be inferred.[8]

General Isolation and Purification Workflow:

-

Crude Extract Preparation: The organic solvent extract from the fermentation is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane (B92381) and methanol/water) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a crystalline solid.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Biological Activity and Mechanism of Action

Anthelmintic Activity

The primary biological activity of interest for this compound and its analogs is their anthelmintic (anti-parasitic worm) effect.[4] Studies have shown that this compound is active against the free-living nematode Caenorhabditis elegans, although it is less potent than the structurally similar compound, paraherquamide A.[4][9] The paraherquamide/marcfortine class of compounds is notable for its broad-spectrum activity, which includes efficacy against nematode strains that have developed resistance to other classes of anthelmintics.[9]

Table 2: Anthelmintic Activity Data (Comparative)

| Compound | Organism | Activity Metric | Value | Reference |

| This compound | C. elegans | Qualitative | Active at high doses | [4][9] |

| Paraherquamide A | C. elegans | Qualitative | More potent than this compound | [4][9] |

| 2-Deoxyparaherquamide | Human nAChR (muscle-type) | IC₅₀ | ~3 µM | [9] |

| 2-Deoxyparaherquamide | Human nAChR (ganglionic) | IC₅₀ | ~9 µM | [9] |

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The mechanism of action for the paraherquamide/marcfortine class of anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[9] These receptors are ligand-gated ion channels crucial for neuromuscular transmission.

In nematodes, acetylcholine (ACh) is a primary excitatory neurotransmitter at the neuromuscular junction. When ACh binds to nAChRs on the muscle cell membrane, it causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the muscle cell membrane, leading to muscle contraction.

This compound and its analogs act as antagonists at these receptors. They bind to the nAChRs but do not activate them, thereby blocking the binding of ACh. This inhibition of cholinergic neuromuscular transmission prevents muscle contraction, resulting in a flaccid paralysis of the worm.[9] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

There are multiple subtypes of nAChRs in nematodes, and paraherquamides have been shown to differentiate between them.[1][10] This suggests a specific interaction with certain receptor subtypes, which could be exploited for the development of more selective and potent anthelmintics.

References

- 1. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of mycophenolic acid by Penicillium roqueforti strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of mycophenolic acid by Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and partial characterization of a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Marcfortine A: A Technical Guide to a Penicillium roqueforti-Derived Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole alkaloid first isolated from the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses. As a member of the paraherquamide class of natural products, this compound has garnered interest for its notable biological activities, particularly its anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and characterization, where available, are presented, alongside quantitative data and visualizations of its biosynthetic and signaling pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound was first discovered and isolated, along with its congeners Marcfortine B and C, from Penicillium roqueforti by Polonsky et al. in 1980.[1][2] The structure of this novel alkaloid was elucidated through X-ray analysis, revealing a complex polycyclic architecture.[1][2] P. roqueforti is a well-known fungus used in the production of blue cheeses, but it also produces a diverse array of other secondary metabolites, including roquefortine C, PR toxin, and mycophenolic acid.[3]

Chemical Properties

This compound belongs to the family of oxindole alkaloids. Its chemical structure is characterized by a spiro-oxindole core and a complex, bridged ring system. While detailed physicochemical properties are not extensively reported in publicly available literature, its structural complexity and alkaloid nature suggest it is a high molecular weight, lipophilic compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅N₃O₄ | [Calculated] |

| Molecular Weight | 477.6 g/mol | [Calculated] |

| Class | Indole Alkaloid | [4] |

| Origin | Penicillium roqueforti | [2] |

Biosynthesis

The biosynthetic pathway of this compound has been investigated, and its molecular precursors have been identified. It is derived from the amino acids L-tryptophan and L-lysine, along with methionine and two isoprene units that originate from acetic acid. The pipecolic acid moiety of the molecule is formed from lysine via α-ketoadipate.

The proposed biosynthetic pathway begins with the formation of a diketopiperazine from tryptophan and lysine. This intermediate then undergoes a series of enzymatic modifications, including prenylation (addition of isoprene units), oxidation, and cyclization events to form the complex polycyclic structure of this compound.

Experimental Protocols

Fermentation and Production

While specific yields for this compound are not widely reported, a general approach for the production of secondary metabolites from P. roqueforti can be outlined. For instance, other metabolites like mycophenolic acid have been produced at yields of 0.8 to 4 mg per gram of dry culture.[5][6] Optimization of fermentation conditions, including media composition, pH, and incubation time, can significantly impact the yield of target metabolites.[7]

General Fermentation Protocol:

-

Inoculation: A pure culture of Penicillium roqueforti is used to inoculate a suitable liquid fermentation medium, such as Yeast Extract Sucrose (YES) medium.

-

Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and aeration for a period of several days to weeks.

-

Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and/or the broth are then extracted with an organic solvent (e.g., ethyl acetate, chloroform) to recover the secondary metabolites.

Isolation and Purification

A detailed, step-by-step protocol for the isolation of this compound from the initial 1980 discovery is not fully available in recent literature. However, a general procedure based on the isolation of other mycotoxins from P. roqueforti can be inferred.[8]

General Isolation and Purification Workflow:

-

Crude Extract Preparation: The organic solvent extract from the fermentation is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases to separate compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a crystalline solid.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Biological Activity and Mechanism of Action

Anthelmintic Activity

The primary biological activity of interest for this compound and its analogs is their anthelmintic (anti-parasitic worm) effect.[4] Studies have shown that this compound is active against the free-living nematode Caenorhabditis elegans, although it is less potent than the structurally similar compound, paraherquamide A.[4][9] The paraherquamide/marcfortine class of compounds is notable for its broad-spectrum activity, which includes efficacy against nematode strains that have developed resistance to other classes of anthelmintics.[9]

Table 2: Anthelmintic Activity Data (Comparative)

| Compound | Organism | Activity Metric | Value | Reference |

| This compound | C. elegans | Qualitative | Active at high doses | [4][9] |

| Paraherquamide A | C. elegans | Qualitative | More potent than this compound | [4][9] |

| 2-Deoxyparaherquamide | Human nAChR (muscle-type) | IC₅₀ | ~3 µM | [9] |

| 2-Deoxyparaherquamide | Human nAChR (ganglionic) | IC₅₀ | ~9 µM | [9] |

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The mechanism of action for the paraherquamide/marcfortine class of anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[9] These receptors are ligand-gated ion channels crucial for neuromuscular transmission.

In nematodes, acetylcholine (ACh) is a primary excitatory neurotransmitter at the neuromuscular junction. When ACh binds to nAChRs on the muscle cell membrane, it causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the muscle cell membrane, leading to muscle contraction.

This compound and its analogs act as antagonists at these receptors. They bind to the nAChRs but do not activate them, thereby blocking the binding of ACh. This inhibition of cholinergic neuromuscular transmission prevents muscle contraction, resulting in a flaccid paralysis of the worm.[9] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

There are multiple subtypes of nAChRs in nematodes, and paraherquamides have been shown to differentiate between them.[1][10] This suggests a specific interaction with certain receptor subtypes, which could be exploited for the development of more selective and potent anthelmintics.

References

- 1. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of mycophenolic acid by Penicillium roqueforti strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of mycophenolic acid by Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and partial characterization of a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Marcfortine A

For Immediate Release

Kalamazoo, MI – December 2, 2025 – A comprehensive understanding of the intricate biosynthetic pathway of Marcfortine A, a potent anthelmintic agent, is crucial for its potential development as a pharmaceutical. This technical guide provides an in-depth exploration of the enzymatic reactions, genetic underpinnings, and experimental methodologies that define the construction of this complex natural product. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and exploitation of this valuable secondary metabolite.

This compound is a fascinating indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. Its unique chemical architecture, featuring a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core, has long intrigued chemists and biologists. Early biosynthetic studies established that this compound is derived from the primary metabolites L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid.[1] The pipecolic acid moiety of the molecule is notably formed from L-lysine via an α-ketoglutarate intermediate.[1]

The Biosynthetic Pathway: A Stepwise Elucidation

While the complete biosynthetic gene cluster for this compound has not been definitively characterized in Penicillium roqueforti, significant insights have been gleaned from the study of the closely related paraherquamide (B22789) family of compounds, which share key structural and biosynthetic features. The paraherquamide pathway in Penicillium simplicissimum serves as a powerful predictive model for this compound biosynthesis.

The construction of the core scaffold is believed to proceed through the following key transformations:

-

Diketopiperazine Formation: The pathway is initiated by the condensation of L-tryptophan and L-lysine (in the form of pipecolic acid) to form a diketopiperazine intermediate.

-

Prenylation: Two prenyl groups are subsequently attached to the diketopiperazine core. These isoprene units are derived from dimethylallyl pyrophosphate (DMAPP).

-

Intramolecular Diels-Alder Reaction: A key step in the formation of the bicyclo[2.2.2]diazaoctane core is a proposed intramolecular [4+2] cycloaddition. This reaction is a recurring theme in the biosynthesis of many indole alkaloids.

-

Spiro-oxindole Formation: The characteristic spiro-oxindole moiety is installed through a complex oxidative rearrangement.

Key Enzymes and the Putative Gene Cluster

Based on the paraherquamide biosynthetic pathway, a putative gene cluster for this compound in P. roqueforti would be expected to contain genes encoding for:

-

Non-ribosomal Peptide Synthetases (NRPSs): Responsible for the initial condensation of the amino acid precursors.

-

Prenyltransferases: Catalyze the attachment of the isoprene units.

-

Cyclases: Likely involved in the intramolecular Diels-Alder reaction.

-

Flavin-dependent Monooxygenases: Crucial for the spiro-oxindole formation.

A pivotal enzyme in the related paraherquamide pathway, PhqK, has been identified as the FAD-dependent monooxygenase responsible for the spirocyclization step.[2][3][4] This enzyme acts on late-stage intermediates, paraherquamides K and L, to generate the corresponding spirocyclized products.[2][3] It is highly probable that a homologous enzyme performs this critical function in the this compound pathway.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics and yields for the individual steps in the this compound biosynthetic pathway are not extensively available in the public domain. The following table summarizes the known precursors and their contribution to the final molecule.

| Precursor | Number of Units | Moiety Contributed | Reference |

| L-Tryptophan | 1 | Indole and adjacent atoms | [1] |

| L-Lysine | 1 | Pipecolic acid ring | [1] |

| Methionine | 1 | Methyl group(s) | [1] |

| Acetic Acid (via DMAPP) | 2 | Isoprene units | [1] |

Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following protocols are representative of the methodologies employed in studying pathways like that of this compound.

Identification of Biosynthetic Gene Clusters

-

Bioinformatic Analysis: The genome of the producing organism (P. roqueforti) is sequenced and analyzed using tools like antiSMASH and SMURF to identify putative secondary metabolite gene clusters. These tools predict clusters based on the presence of key biosynthetic genes such as NRPSs and PKSs.

-

Gene Deletion: To confirm the involvement of a candidate gene cluster, targeted gene deletion is performed. The resulting mutant is then analyzed for the loss of production of the metabolite of interest (e.g., this compound).

-

Heterologous Expression: The entire putative gene cluster is cloned and expressed in a well-characterized host organism (e.g., Aspergillus nidulans or a different Penicillium species) that does not naturally produce the compound. Production of the target metabolite in the heterologous host confirms the function of the gene cluster.

Characterization of Biosynthetic Intermediates

-

Blocked Mutants: Deletion of specific genes within the biosynthetic cluster can lead to the accumulation of pathway intermediates. These intermediates can be isolated and their structures determined using techniques like NMR and mass spectrometry.

-

Feeding Studies: Isotopically labeled precursors (e.g., ¹³C-labeled tryptophan) are fed to the producing organism. The incorporation of the label into the final product and any isolated intermediates is tracked to map the flow of atoms through the pathway.

In Vitro Enzyme Assays

-

Enzyme Expression and Purification: Individual biosynthetic enzymes are overexpressed in a suitable host (e.g., E. coli) and purified.

-

Activity Assays: The purified enzyme is incubated with its predicted substrate (an intermediate from the pathway), and the formation of the product is monitored using techniques like HPLC or LC-MS. This allows for the direct confirmation of enzyme function and the determination of kinetic parameters.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene cluster identification.

Caption: Proposed Biosynthesis of this compound.

Caption: Experimental Workflow for Gene Cluster Identification.

Future Directions

The complete elucidation of the this compound biosynthetic pathway will require the definitive identification and characterization of its dedicated gene cluster in Penicillium roqueforti. Future research should focus on targeted genome mining for homologs of the paraherquamide biosynthetic genes, followed by rigorous functional characterization through gene knockout and heterologous expression studies. A detailed understanding of the enzymology of this pathway will not only provide fascinating insights into the chemical logic of natural product biosynthesis but also pave the way for the engineered production of this compound and novel, potentially more potent, analogs for therapeutic applications.

References

- 1. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Marcfortine A

For Immediate Release

Kalamazoo, MI – December 2, 2025 – A comprehensive understanding of the intricate biosynthetic pathway of Marcfortine A, a potent anthelmintic agent, is crucial for its potential development as a pharmaceutical. This technical guide provides an in-depth exploration of the enzymatic reactions, genetic underpinnings, and experimental methodologies that define the construction of this complex natural product. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and exploitation of this valuable secondary metabolite.

This compound is a fascinating indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. Its unique chemical architecture, featuring a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core, has long intrigued chemists and biologists. Early biosynthetic studies established that this compound is derived from the primary metabolites L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid.[1] The pipecolic acid moiety of the molecule is notably formed from L-lysine via an α-ketoglutarate intermediate.[1]

The Biosynthetic Pathway: A Stepwise Elucidation

While the complete biosynthetic gene cluster for this compound has not been definitively characterized in Penicillium roqueforti, significant insights have been gleaned from the study of the closely related paraherquamide (B22789) family of compounds, which share key structural and biosynthetic features. The paraherquamide pathway in Penicillium simplicissimum serves as a powerful predictive model for this compound biosynthesis.

The construction of the core scaffold is believed to proceed through the following key transformations:

-

Diketopiperazine Formation: The pathway is initiated by the condensation of L-tryptophan and L-lysine (in the form of pipecolic acid) to form a diketopiperazine intermediate.

-

Prenylation: Two prenyl groups are subsequently attached to the diketopiperazine core. These isoprene units are derived from dimethylallyl pyrophosphate (DMAPP).

-

Intramolecular Diels-Alder Reaction: A key step in the formation of the bicyclo[2.2.2]diazaoctane core is a proposed intramolecular [4+2] cycloaddition. This reaction is a recurring theme in the biosynthesis of many indole alkaloids.

-

Spiro-oxindole Formation: The characteristic spiro-oxindole moiety is installed through a complex oxidative rearrangement.

Key Enzymes and the Putative Gene Cluster

Based on the paraherquamide biosynthetic pathway, a putative gene cluster for this compound in P. roqueforti would be expected to contain genes encoding for:

-

Non-ribosomal Peptide Synthetases (NRPSs): Responsible for the initial condensation of the amino acid precursors.

-

Prenyltransferases: Catalyze the attachment of the isoprene units.

-

Cyclases: Likely involved in the intramolecular Diels-Alder reaction.

-

Flavin-dependent Monooxygenases: Crucial for the spiro-oxindole formation.

A pivotal enzyme in the related paraherquamide pathway, PhqK, has been identified as the FAD-dependent monooxygenase responsible for the spirocyclization step.[2][3][4] This enzyme acts on late-stage intermediates, paraherquamides K and L, to generate the corresponding spirocyclized products.[2][3] It is highly probable that a homologous enzyme performs this critical function in the this compound pathway.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics and yields for the individual steps in the this compound biosynthetic pathway are not extensively available in the public domain. The following table summarizes the known precursors and their contribution to the final molecule.

| Precursor | Number of Units | Moiety Contributed | Reference |

| L-Tryptophan | 1 | Indole and adjacent atoms | [1] |

| L-Lysine | 1 | Pipecolic acid ring | [1] |

| Methionine | 1 | Methyl group(s) | [1] |

| Acetic Acid (via DMAPP) | 2 | Isoprene units | [1] |

Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following protocols are representative of the methodologies employed in studying pathways like that of this compound.

Identification of Biosynthetic Gene Clusters

-

Bioinformatic Analysis: The genome of the producing organism (P. roqueforti) is sequenced and analyzed using tools like antiSMASH and SMURF to identify putative secondary metabolite gene clusters. These tools predict clusters based on the presence of key biosynthetic genes such as NRPSs and PKSs.

-

Gene Deletion: To confirm the involvement of a candidate gene cluster, targeted gene deletion is performed. The resulting mutant is then analyzed for the loss of production of the metabolite of interest (e.g., this compound).

-

Heterologous Expression: The entire putative gene cluster is cloned and expressed in a well-characterized host organism (e.g., Aspergillus nidulans or a different Penicillium species) that does not naturally produce the compound. Production of the target metabolite in the heterologous host confirms the function of the gene cluster.

Characterization of Biosynthetic Intermediates

-

Blocked Mutants: Deletion of specific genes within the biosynthetic cluster can lead to the accumulation of pathway intermediates. These intermediates can be isolated and their structures determined using techniques like NMR and mass spectrometry.

-

Feeding Studies: Isotopically labeled precursors (e.g., ¹³C-labeled tryptophan) are fed to the producing organism. The incorporation of the label into the final product and any isolated intermediates is tracked to map the flow of atoms through the pathway.

In Vitro Enzyme Assays

-

Enzyme Expression and Purification: Individual biosynthetic enzymes are overexpressed in a suitable host (e.g., E. coli) and purified.

-

Activity Assays: The purified enzyme is incubated with its predicted substrate (an intermediate from the pathway), and the formation of the product is monitored using techniques like HPLC or LC-MS. This allows for the direct confirmation of enzyme function and the determination of kinetic parameters.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene cluster identification.

Caption: Proposed Biosynthesis of this compound.

Caption: Experimental Workflow for Gene Cluster Identification.

Future Directions

The complete elucidation of the this compound biosynthetic pathway will require the definitive identification and characterization of its dedicated gene cluster in Penicillium roqueforti. Future research should focus on targeted genome mining for homologs of the paraherquamide biosynthetic genes, followed by rigorous functional characterization through gene knockout and heterologous expression studies. A detailed understanding of the enzymology of this pathway will not only provide fascinating insights into the chemical logic of natural product biosynthesis but also pave the way for the engineered production of this compound and novel, potentially more potent, analogs for therapeutic applications.

References

- 1. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Marcfortine A

For Immediate Release

Kalamazoo, MI – December 2, 2025 – A comprehensive understanding of the intricate biosynthetic pathway of Marcfortine A, a potent anthelmintic agent, is crucial for its potential development as a pharmaceutical. This technical guide provides an in-depth exploration of the enzymatic reactions, genetic underpinnings, and experimental methodologies that define the construction of this complex natural product. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and exploitation of this valuable secondary metabolite.

This compound is a fascinating indole alkaloid produced by the fungus Penicillium roqueforti. Its unique chemical architecture, featuring a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core, has long intrigued chemists and biologists. Early biosynthetic studies established that this compound is derived from the primary metabolites L-tryptophan, L-lysine, methionine, and two isoprene units derived from acetic acid.[1] The pipecolic acid moiety of the molecule is notably formed from L-lysine via an α-ketoglutarate intermediate.[1]

The Biosynthetic Pathway: A Stepwise Elucidation

While the complete biosynthetic gene cluster for this compound has not been definitively characterized in Penicillium roqueforti, significant insights have been gleaned from the study of the closely related paraherquamide family of compounds, which share key structural and biosynthetic features. The paraherquamide pathway in Penicillium simplicissimum serves as a powerful predictive model for this compound biosynthesis.

The construction of the core scaffold is believed to proceed through the following key transformations:

-

Diketopiperazine Formation: The pathway is initiated by the condensation of L-tryptophan and L-lysine (in the form of pipecolic acid) to form a diketopiperazine intermediate.

-

Prenylation: Two prenyl groups are subsequently attached to the diketopiperazine core. These isoprene units are derived from dimethylallyl pyrophosphate (DMAPP).

-

Intramolecular Diels-Alder Reaction: A key step in the formation of the bicyclo[2.2.2]diazaoctane core is a proposed intramolecular [4+2] cycloaddition. This reaction is a recurring theme in the biosynthesis of many indole alkaloids.

-

Spiro-oxindole Formation: The characteristic spiro-oxindole moiety is installed through a complex oxidative rearrangement.

Key Enzymes and the Putative Gene Cluster

Based on the paraherquamide biosynthetic pathway, a putative gene cluster for this compound in P. roqueforti would be expected to contain genes encoding for:

-

Non-ribosomal Peptide Synthetases (NRPSs): Responsible for the initial condensation of the amino acid precursors.

-

Prenyltransferases: Catalyze the attachment of the isoprene units.

-

Cyclases: Likely involved in the intramolecular Diels-Alder reaction.

-

Flavin-dependent Monooxygenases: Crucial for the spiro-oxindole formation.

A pivotal enzyme in the related paraherquamide pathway, PhqK, has been identified as the FAD-dependent monooxygenase responsible for the spirocyclization step.[2][3][4] This enzyme acts on late-stage intermediates, paraherquamides K and L, to generate the corresponding spirocyclized products.[2][3] It is highly probable that a homologous enzyme performs this critical function in the this compound pathway.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics and yields for the individual steps in the this compound biosynthetic pathway are not extensively available in the public domain. The following table summarizes the known precursors and their contribution to the final molecule.

| Precursor | Number of Units | Moiety Contributed | Reference |

| L-Tryptophan | 1 | Indole and adjacent atoms | [1] |

| L-Lysine | 1 | Pipecolic acid ring | [1] |

| Methionine | 1 | Methyl group(s) | [1] |

| Acetic Acid (via DMAPP) | 2 | Isoprene units | [1] |

Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following protocols are representative of the methodologies employed in studying pathways like that of this compound.

Identification of Biosynthetic Gene Clusters

-

Bioinformatic Analysis: The genome of the producing organism (P. roqueforti) is sequenced and analyzed using tools like antiSMASH and SMURF to identify putative secondary metabolite gene clusters. These tools predict clusters based on the presence of key biosynthetic genes such as NRPSs and PKSs.

-

Gene Deletion: To confirm the involvement of a candidate gene cluster, targeted gene deletion is performed. The resulting mutant is then analyzed for the loss of production of the metabolite of interest (e.g., this compound).

-

Heterologous Expression: The entire putative gene cluster is cloned and expressed in a well-characterized host organism (e.g., Aspergillus nidulans or a different Penicillium species) that does not naturally produce the compound. Production of the target metabolite in the heterologous host confirms the function of the gene cluster.

Characterization of Biosynthetic Intermediates

-

Blocked Mutants: Deletion of specific genes within the biosynthetic cluster can lead to the accumulation of pathway intermediates. These intermediates can be isolated and their structures determined using techniques like NMR and mass spectrometry.

-

Feeding Studies: Isotopically labeled precursors (e.g., ¹³C-labeled tryptophan) are fed to the producing organism. The incorporation of the label into the final product and any isolated intermediates is tracked to map the flow of atoms through the pathway.

In Vitro Enzyme Assays

-

Enzyme Expression and Purification: Individual biosynthetic enzymes are overexpressed in a suitable host (e.g., E. coli) and purified.

-

Activity Assays: The purified enzyme is incubated with its predicted substrate (an intermediate from the pathway), and the formation of the product is monitored using techniques like HPLC or LC-MS. This allows for the direct confirmation of enzyme function and the determination of kinetic parameters.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene cluster identification.

Caption: Proposed Biosynthesis of this compound.

Caption: Experimental Workflow for Gene Cluster Identification.

Future Directions

The complete elucidation of the this compound biosynthetic pathway will require the definitive identification and characterization of its dedicated gene cluster in Penicillium roqueforti. Future research should focus on targeted genome mining for homologs of the paraherquamide biosynthetic genes, followed by rigorous functional characterization through gene knockout and heterologous expression studies. A detailed understanding of the enzymology of this pathway will not only provide fascinating insights into the chemical logic of natural product biosynthesis but also pave the way for the engineered production of this compound and novel, potentially more potent, analogs for therapeutic applications.

References

- 1. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biosynthetic Precursors of Marcfortine A: The Roles of Methionine and Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole (B1671886) alkaloid produced by Penicillium roqueforti, has garnered significant interest due to its potent anthelmintic properties. Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields and generate novel analogs. This technical guide provides a comprehensive overview of the foundational precursors of this compound, with a specific focus on the integral roles of L-tryptophan and L-methionine. Drawing from pivotal isotopic labeling studies, this document details the incorporation of these amino acids into the intricate this compound scaffold, presents relevant quantitative data, and outlines the experimental methodologies employed in these seminal studies. Furthermore, a proposed biosynthetic pathway is illustrated, highlighting the key enzymatic transformations that construct this complex natural product.

Introduction

The marcfortine family of alkaloids, isolated from the fungus Penicillium roqueforti, represents a class of prenylated indole alkaloids with significant biological activity. This compound, the most prominent member, is characterized by a complex polycyclic structure, including a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core. The intricate architecture of this compound originates from a series of enzyme-catalyzed reactions that assemble simpler metabolic building blocks. Foundational studies have identified L-tryptophan, L-methionine, L-lysine, and two isoprene (B109036) units derived from acetate (B1210297) as the primary precursors to this complex molecule[1]. This guide will delve into the specific contributions of methionine and tryptophan, providing a detailed account of their incorporation and the experimental evidence that underpins our current understanding.

Precursor Incorporation: Quantitative Insights

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the this compound carbon skeleton. The foundational work by Kuo et al. (1996) provided definitive evidence for the incorporation of methionine and tryptophan through the use of ¹³C-labeled precursors. While specific percentage incorporation values for every precursor in a single experiment are not detailed in the available literature, the clear enrichment patterns observed in the ¹³C-NMR spectra of the isolated this compound unequivocally confirm their roles as direct precursors.

Table 1: Summary of Precursor Contribution to this compound Biosynthesis

| Precursor | Isotopic Label Used | Function in Biosynthesis | Reference |

| L-Tryptophan | [¹³C]Tryptophan | Provides the core indole scaffold, including the spiro-oxindole moiety. | [1] |

| L-Methionine | [methyl-¹³C]Methionine | Donates a methyl group, though the exact position of methylation is not explicitly detailed in the available literature abstracts. | [1] |

| L-Lysine | [¹³C]Lysine | Serves as the precursor to the pipecolic acid moiety. | [1] |

| Acetic Acid | [¹³C]Acetate | Provides the building blocks for the two isoprene units. | [1] |

Proposed Biosynthetic Pathway of this compound

While a complete, experimentally verified enzymatic pathway for this compound has not been fully elucidated, a plausible sequence of events can be proposed based on the known precursors and the biosynthesis of structurally related indole alkaloids, such as the paraherquamides.

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the hypothetical sequence of enzymatic reactions leading to the formation of this compound from its primary precursors.

The proposed pathway initiates with the condensation of L-tryptophan and L-lysine (which is likely converted to pipecolic acid first) by a Non-Ribosomal Peptide Synthetase (NRPS) to form a diketopiperazine intermediate. This is followed by prenylation of the indole ring by a prenyltransferase using dimethylallyl pyrophosphate (DMAPP), which is derived from the acetate pathway. The formation of the characteristic bicyclo[2.2.2]diazaoctane core is likely catalyzed by an intramolecular Diels-Alderase . A subsequent oxidation, catalyzed by a flavin-dependent oxidase , would then generate the spiro-oxindole moiety. Finally, a methyltransferase would utilize S-adenosyl methionine (derived from L-methionine) to append a methyl group to complete the synthesis of this compound.

Experimental Protocols

The foundational understanding of this compound biosynthesis relies heavily on isotopic labeling experiments coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol based on the methodologies typically employed in such studies.

General Protocol for ¹³C-Labeling in Penicillium roqueforti

Objective: To determine the biosynthetic precursors of this compound by feeding ¹³C-labeled compounds to P. roqueforti cultures and analyzing the resulting this compound for ¹³C-enrichment.

Materials:

-

Penicillium roqueforti strain (e.g., ATCC 10110)

-

Culture medium (e.g., Potato Dextrose Agar for solid cultures, Potato Dextrose Broth for liquid cultures)

-

Sterile flasks and culture equipment

-

¹³C-labeled precursors (e.g., [¹³C]L-tryptophan, [methyl-¹³C]L-methionine)

-

Solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

-

Chromatography supplies (e.g., silica (B1680970) gel for column chromatography, TLC plates)

-

NMR spectrometer and deuterated solvents (e.g., CDCl₃)

Workflow:

Figure 2: Experimental Workflow for Isotopic Labeling Studies. This flowchart outlines the key steps involved in determining the incorporation of labeled precursors into this compound.

Procedure:

-

Fungal Culture: P. roqueforti is initially grown on a solid medium to generate sufficient biomass. The mycelia are then transferred to a liquid culture medium for submerged fermentation, which facilitates the uniform distribution of the labeled precursor.

-

Precursor Feeding: A sterile solution of the ¹³C-labeled precursor is added to the liquid culture during the early to mid-logarithmic growth phase, a period of active secondary metabolism.

-

Extraction and Purification: After a further incubation period to allow for the biosynthesis and accumulation of this compound, the fungal biomass and culture broth are separated. The metabolites are extracted from both fractions using appropriate organic solvents. This compound is then purified from the crude extract using a combination of chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography.

-

NMR Analysis: The purified this compound is subjected to ¹³C-NMR spectroscopy. The resulting spectrum is compared to that of unlabeled this compound. Enhanced signal intensities for specific carbon atoms in the labeled sample indicate the positions of ¹³C-incorporation from the precursor.

Conclusion and Future Directions

The roles of L-tryptophan and L-methionine as fundamental precursors in the biosynthesis of this compound are well-established through isotopic labeling studies. Tryptophan provides the core indole structure, while methionine serves as a methyl group donor. While a putative biosynthetic pathway can be constructed based on analogous systems, the specific enzymes and the gene cluster responsible for this compound synthesis in P. roqueforti remain to be definitively identified and characterized. Future research in this area should focus on:

-

Identification and characterization of the this compound biosynthetic gene cluster: This will provide definitive insights into the enzymes involved in the pathway.

-

In vitro reconstitution of the biosynthetic pathway: This will allow for a detailed mechanistic study of each enzymatic step.

-

Heterologous expression of the gene cluster: This could enable the production of this compound in a more genetically tractable host, facilitating strain improvement and the production of novel derivatives.

A deeper understanding of the biosynthesis of this compound will not only be of fundamental scientific interest but will also pave the way for the development of new and improved anthelmintic agents.

References

An In-depth Technical Guide to the Biosynthetic Precursors of Marcfortine A: The Roles of Methionine and Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole (B1671886) alkaloid produced by Penicillium roqueforti, has garnered significant interest due to its potent anthelmintic properties. Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields and generate novel analogs. This technical guide provides a comprehensive overview of the foundational precursors of this compound, with a specific focus on the integral roles of L-tryptophan and L-methionine. Drawing from pivotal isotopic labeling studies, this document details the incorporation of these amino acids into the intricate this compound scaffold, presents relevant quantitative data, and outlines the experimental methodologies employed in these seminal studies. Furthermore, a proposed biosynthetic pathway is illustrated, highlighting the key enzymatic transformations that construct this complex natural product.

Introduction

The marcfortine family of alkaloids, isolated from the fungus Penicillium roqueforti, represents a class of prenylated indole alkaloids with significant biological activity. This compound, the most prominent member, is characterized by a complex polycyclic structure, including a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core. The intricate architecture of this compound originates from a series of enzyme-catalyzed reactions that assemble simpler metabolic building blocks. Foundational studies have identified L-tryptophan, L-methionine, L-lysine, and two isoprene (B109036) units derived from acetate (B1210297) as the primary precursors to this complex molecule[1]. This guide will delve into the specific contributions of methionine and tryptophan, providing a detailed account of their incorporation and the experimental evidence that underpins our current understanding.

Precursor Incorporation: Quantitative Insights

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the this compound carbon skeleton. The foundational work by Kuo et al. (1996) provided definitive evidence for the incorporation of methionine and tryptophan through the use of ¹³C-labeled precursors. While specific percentage incorporation values for every precursor in a single experiment are not detailed in the available literature, the clear enrichment patterns observed in the ¹³C-NMR spectra of the isolated this compound unequivocally confirm their roles as direct precursors.

Table 1: Summary of Precursor Contribution to this compound Biosynthesis

| Precursor | Isotopic Label Used | Function in Biosynthesis | Reference |

| L-Tryptophan | [¹³C]Tryptophan | Provides the core indole scaffold, including the spiro-oxindole moiety. | [1] |

| L-Methionine | [methyl-¹³C]Methionine | Donates a methyl group, though the exact position of methylation is not explicitly detailed in the available literature abstracts. | [1] |

| L-Lysine | [¹³C]Lysine | Serves as the precursor to the pipecolic acid moiety. | [1] |

| Acetic Acid | [¹³C]Acetate | Provides the building blocks for the two isoprene units. | [1] |

Proposed Biosynthetic Pathway of this compound

While a complete, experimentally verified enzymatic pathway for this compound has not been fully elucidated, a plausible sequence of events can be proposed based on the known precursors and the biosynthesis of structurally related indole alkaloids, such as the paraherquamides.

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the hypothetical sequence of enzymatic reactions leading to the formation of this compound from its primary precursors.

The proposed pathway initiates with the condensation of L-tryptophan and L-lysine (which is likely converted to pipecolic acid first) by a Non-Ribosomal Peptide Synthetase (NRPS) to form a diketopiperazine intermediate. This is followed by prenylation of the indole ring by a prenyltransferase using dimethylallyl pyrophosphate (DMAPP), which is derived from the acetate pathway. The formation of the characteristic bicyclo[2.2.2]diazaoctane core is likely catalyzed by an intramolecular Diels-Alderase . A subsequent oxidation, catalyzed by a flavin-dependent oxidase , would then generate the spiro-oxindole moiety. Finally, a methyltransferase would utilize S-adenosyl methionine (derived from L-methionine) to append a methyl group to complete the synthesis of this compound.

Experimental Protocols

The foundational understanding of this compound biosynthesis relies heavily on isotopic labeling experiments coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol based on the methodologies typically employed in such studies.

General Protocol for ¹³C-Labeling in Penicillium roqueforti

Objective: To determine the biosynthetic precursors of this compound by feeding ¹³C-labeled compounds to P. roqueforti cultures and analyzing the resulting this compound for ¹³C-enrichment.

Materials:

-

Penicillium roqueforti strain (e.g., ATCC 10110)

-

Culture medium (e.g., Potato Dextrose Agar for solid cultures, Potato Dextrose Broth for liquid cultures)

-

Sterile flasks and culture equipment

-

¹³C-labeled precursors (e.g., [¹³C]L-tryptophan, [methyl-¹³C]L-methionine)

-

Solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

-

Chromatography supplies (e.g., silica (B1680970) gel for column chromatography, TLC plates)

-

NMR spectrometer and deuterated solvents (e.g., CDCl₃)

Workflow:

Figure 2: Experimental Workflow for Isotopic Labeling Studies. This flowchart outlines the key steps involved in determining the incorporation of labeled precursors into this compound.

Procedure:

-

Fungal Culture: P. roqueforti is initially grown on a solid medium to generate sufficient biomass. The mycelia are then transferred to a liquid culture medium for submerged fermentation, which facilitates the uniform distribution of the labeled precursor.

-

Precursor Feeding: A sterile solution of the ¹³C-labeled precursor is added to the liquid culture during the early to mid-logarithmic growth phase, a period of active secondary metabolism.

-

Extraction and Purification: After a further incubation period to allow for the biosynthesis and accumulation of this compound, the fungal biomass and culture broth are separated. The metabolites are extracted from both fractions using appropriate organic solvents. This compound is then purified from the crude extract using a combination of chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography.

-

NMR Analysis: The purified this compound is subjected to ¹³C-NMR spectroscopy. The resulting spectrum is compared to that of unlabeled this compound. Enhanced signal intensities for specific carbon atoms in the labeled sample indicate the positions of ¹³C-incorporation from the precursor.

Conclusion and Future Directions

The roles of L-tryptophan and L-methionine as fundamental precursors in the biosynthesis of this compound are well-established through isotopic labeling studies. Tryptophan provides the core indole structure, while methionine serves as a methyl group donor. While a putative biosynthetic pathway can be constructed based on analogous systems, the specific enzymes and the gene cluster responsible for this compound synthesis in P. roqueforti remain to be definitively identified and characterized. Future research in this area should focus on:

-

Identification and characterization of the this compound biosynthetic gene cluster: This will provide definitive insights into the enzymes involved in the pathway.

-

In vitro reconstitution of the biosynthetic pathway: This will allow for a detailed mechanistic study of each enzymatic step.

-

Heterologous expression of the gene cluster: This could enable the production of this compound in a more genetically tractable host, facilitating strain improvement and the production of novel derivatives.

A deeper understanding of the biosynthesis of this compound will not only be of fundamental scientific interest but will also pave the way for the development of new and improved anthelmintic agents.

References

An In-depth Technical Guide to the Biosynthetic Precursors of Marcfortine A: The Roles of Methionine and Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole alkaloid produced by Penicillium roqueforti, has garnered significant interest due to its potent anthelmintic properties. Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields and generate novel analogs. This technical guide provides a comprehensive overview of the foundational precursors of this compound, with a specific focus on the integral roles of L-tryptophan and L-methionine. Drawing from pivotal isotopic labeling studies, this document details the incorporation of these amino acids into the intricate this compound scaffold, presents relevant quantitative data, and outlines the experimental methodologies employed in these seminal studies. Furthermore, a proposed biosynthetic pathway is illustrated, highlighting the key enzymatic transformations that construct this complex natural product.

Introduction

The marcfortine family of alkaloids, isolated from the fungus Penicillium roqueforti, represents a class of prenylated indole alkaloids with significant biological activity. This compound, the most prominent member, is characterized by a complex polycyclic structure, including a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core. The intricate architecture of this compound originates from a series of enzyme-catalyzed reactions that assemble simpler metabolic building blocks. Foundational studies have identified L-tryptophan, L-methionine, L-lysine, and two isoprene units derived from acetate as the primary precursors to this complex molecule[1]. This guide will delve into the specific contributions of methionine and tryptophan, providing a detailed account of their incorporation and the experimental evidence that underpins our current understanding.

Precursor Incorporation: Quantitative Insights

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the this compound carbon skeleton. The foundational work by Kuo et al. (1996) provided definitive evidence for the incorporation of methionine and tryptophan through the use of ¹³C-labeled precursors. While specific percentage incorporation values for every precursor in a single experiment are not detailed in the available literature, the clear enrichment patterns observed in the ¹³C-NMR spectra of the isolated this compound unequivocally confirm their roles as direct precursors.

Table 1: Summary of Precursor Contribution to this compound Biosynthesis

| Precursor | Isotopic Label Used | Function in Biosynthesis | Reference |

| L-Tryptophan | [¹³C]Tryptophan | Provides the core indole scaffold, including the spiro-oxindole moiety. | [1] |

| L-Methionine | [methyl-¹³C]Methionine | Donates a methyl group, though the exact position of methylation is not explicitly detailed in the available literature abstracts. | [1] |

| L-Lysine | [¹³C]Lysine | Serves as the precursor to the pipecolic acid moiety. | [1] |

| Acetic Acid | [¹³C]Acetate | Provides the building blocks for the two isoprene units. | [1] |

Proposed Biosynthetic Pathway of this compound

While a complete, experimentally verified enzymatic pathway for this compound has not been fully elucidated, a plausible sequence of events can be proposed based on the known precursors and the biosynthesis of structurally related indole alkaloids, such as the paraherquamides.

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the hypothetical sequence of enzymatic reactions leading to the formation of this compound from its primary precursors.

The proposed pathway initiates with the condensation of L-tryptophan and L-lysine (which is likely converted to pipecolic acid first) by a Non-Ribosomal Peptide Synthetase (NRPS) to form a diketopiperazine intermediate. This is followed by prenylation of the indole ring by a prenyltransferase using dimethylallyl pyrophosphate (DMAPP), which is derived from the acetate pathway. The formation of the characteristic bicyclo[2.2.2]diazaoctane core is likely catalyzed by an intramolecular Diels-Alderase . A subsequent oxidation, catalyzed by a flavin-dependent oxidase , would then generate the spiro-oxindole moiety. Finally, a methyltransferase would utilize S-adenosyl methionine (derived from L-methionine) to append a methyl group to complete the synthesis of this compound.

Experimental Protocols

The foundational understanding of this compound biosynthesis relies heavily on isotopic labeling experiments coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol based on the methodologies typically employed in such studies.

General Protocol for ¹³C-Labeling in Penicillium roqueforti

Objective: To determine the biosynthetic precursors of this compound by feeding ¹³C-labeled compounds to P. roqueforti cultures and analyzing the resulting this compound for ¹³C-enrichment.

Materials:

-

Penicillium roqueforti strain (e.g., ATCC 10110)

-

Culture medium (e.g., Potato Dextrose Agar for solid cultures, Potato Dextrose Broth for liquid cultures)

-

Sterile flasks and culture equipment

-

¹³C-labeled precursors (e.g., [¹³C]L-tryptophan, [methyl-¹³C]L-methionine)

-

Solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

-

Chromatography supplies (e.g., silica gel for column chromatography, TLC plates)

-

NMR spectrometer and deuterated solvents (e.g., CDCl₃)

Workflow:

Figure 2: Experimental Workflow for Isotopic Labeling Studies. This flowchart outlines the key steps involved in determining the incorporation of labeled precursors into this compound.

Procedure:

-

Fungal Culture: P. roqueforti is initially grown on a solid medium to generate sufficient biomass. The mycelia are then transferred to a liquid culture medium for submerged fermentation, which facilitates the uniform distribution of the labeled precursor.

-

Precursor Feeding: A sterile solution of the ¹³C-labeled precursor is added to the liquid culture during the early to mid-logarithmic growth phase, a period of active secondary metabolism.

-

Extraction and Purification: After a further incubation period to allow for the biosynthesis and accumulation of this compound, the fungal biomass and culture broth are separated. The metabolites are extracted from both fractions using appropriate organic solvents. This compound is then purified from the crude extract using a combination of chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography.

-

NMR Analysis: The purified this compound is subjected to ¹³C-NMR spectroscopy. The resulting spectrum is compared to that of unlabeled this compound. Enhanced signal intensities for specific carbon atoms in the labeled sample indicate the positions of ¹³C-incorporation from the precursor.

Conclusion and Future Directions

The roles of L-tryptophan and L-methionine as fundamental precursors in the biosynthesis of this compound are well-established through isotopic labeling studies. Tryptophan provides the core indole structure, while methionine serves as a methyl group donor. While a putative biosynthetic pathway can be constructed based on analogous systems, the specific enzymes and the gene cluster responsible for this compound synthesis in P. roqueforti remain to be definitively identified and characterized. Future research in this area should focus on:

-

Identification and characterization of the this compound biosynthetic gene cluster: This will provide definitive insights into the enzymes involved in the pathway.

-

In vitro reconstitution of the biosynthetic pathway: This will allow for a detailed mechanistic study of each enzymatic step.

-

Heterologous expression of the gene cluster: This could enable the production of this compound in a more genetically tractable host, facilitating strain improvement and the production of novel derivatives.

A deeper understanding of the biosynthesis of this compound will not only be of fundamental scientific interest but will also pave the way for the development of new and improved anthelmintic agents.

References

An In-depth Technical Guide to the Isolation and Purification of Marcfortine A from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Marcfortine A, a complex indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. This document synthesizes available data to present a detailed protocol, from fungal fermentation to the acquisition of the pure compound.

Introduction

This compound is a prenylated indole alkaloid belonging to the marcfortine family of secondary metabolites produced by various Penicillium species. These compounds are of significant interest to the pharmaceutical industry due to their potent anthelmintic properties. The intricate molecular architecture of this compound, featuring a bicyclo[2.2.2]diazaoctane core, presents a considerable challenge for total synthesis, making fermentation and subsequent purification a viable route for obtaining this natural product. This guide outlines the key steps involved in this process.

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium roqueforti is a complex process involving several key precursor molecules. Studies have shown that this compound is derived from L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid[1]. The pipecolic acid moiety of this compound is formed from L-lysine via α-ketoglutarate[1]. A proposed biosynthetic pathway is illustrated below.

Caption: Proposed biosynthetic pathway of this compound.

Fungal Fermentation and Production